molecular formula C13H16BrNO B184490 N-(3-bromophenyl)cyclohexanecarboxamide CAS No. 452365-99-0

N-(3-bromophenyl)cyclohexanecarboxamide

Cat. No.: B184490
CAS No.: 452365-99-0
M. Wt: 282.18 g/mol
InChI Key: CRWRDUYMNRPRFM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol It is characterized by the presence of a bromophenyl group attached to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)cyclohexanecarboxamide typically involves the reaction of 3-bromoaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromoaniline+cyclohexanecarboxylic acid chlorideThis compound+HCl\text{3-bromoaniline} + \text{cyclohexanecarboxylic acid chloride} \rightarrow \text{this compound} + \text{HCl} 3-bromoaniline+cyclohexanecarboxylic acid chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile are used.

Major Products Formed

    Substitution: Formation of N-(3-substituted phenyl)cyclohexanecarboxamide derivatives.

    Reduction: Formation of N-(3-bromophenyl)cyclohexanamine or cyclohexanol derivatives.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

N-(3-bromophenyl)cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the cyclohexanecarboxamide moiety can provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)cyclohexanecarboxamide
  • N-(2-bromophenyl)cyclohexanecarboxamide
  • N-(3-chlorophenyl)cyclohexanecarboxamide

Comparison

N-(3-bromophenyl)cyclohexanecarboxamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its 2- and 4-bromo analogs, the 3-bromo derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The presence of bromine also distinguishes it from chlorinated analogs, which may have different physicochemical properties and reactivity profiles.

Properties

IUPAC Name

N-(3-bromophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWRDUYMNRPRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357274
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452365-99-0
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanecarbonyl chloride (0.74 g, 6.97 mmol) was added to a mixture of 3-bromoaniline (1.0 g, 5.8 mmol), TEA (1.07 mL, 7.55 mmol) and DMAP (cat.) in THF with stirring at 0° C. over 10 min. Stirring was continued for another 30 min and quenched with saturated NaHCO3. The product was extracted with ethyl acetate. Combined organic layers were concentrated under reduced pressure to give a residue which was triturated with pentane to give N-(3-bromophenyl)cyclohexanecarboxamide as an off-white solid. Yield (1.3 g, 79%); 1H NMR (400 MHz, DMSO-d6) δ 9.96 (s, 1H), 7.97 (s, 1H), 7.49 (d, J=8.0 Hz, 1H), 7.26-7.18 (m, 2H), 2.33-2.26 (m, 1H), 1.76 (t, J=14.0 Hz, 4H), 1.65 (d, J=10.4 Hz, 1H), 1.43-1.34 (m, 2H), 1.30-1.12 (m, 3H).
Quantity
0.74 g
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reactant
Reaction Step One
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1 g
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reactant
Reaction Step One
[Compound]
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TEA
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

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